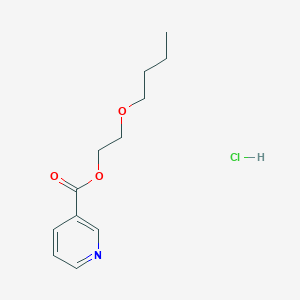
5-(terc-Butil)-1H-indol
Descripción general
Descripción
Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three methyl groups. Indoles, on the other hand, are a class of organic compounds that contain a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of tert-butyl compounds typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a suitable electrophile . The synthesis of indoles is often achieved through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound .
Molecular Structure Analysis
Tert-butyl compounds are characterized by a highly branched structure, which can influence their physical and chemical properties . Indoles have a planar structure due to the conjugation of the benzene and pyrrole rings, and the presence of the nitrogen atom can participate in various chemical reactions .
Chemical Reactions Analysis
Tert-butyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . Indoles are versatile intermediates in organic synthesis and can undergo electrophilic substitution reactions at the C3 position .
Physical and Chemical Properties Analysis
Tert-butyl compounds are generally nonpolar and have low boiling points due to their branched structure . Indoles are slightly polar due to the presence of the nitrogen atom, and have higher boiling points compared to hydrocarbons of similar molecular weight .
Aplicaciones Científicas De Investigación
Tratamiento de enfermedades antiinflamatorias
El grupo de investigación de Jeon reveló un nuevo derivado de pirazol como un inhibidor efectivo de PDE4 para tratar enfermedades antiinflamatorias . En la ruta sintética a derivados enantiopuros, la preferencia por la terc-butanosulfinamida sobre la p-toluenosulfinamida se ha ilustrado en base al rendimiento y la diastereoselectividad resultantes .
Almacenamiento de energía
Las catecoles y sus derivados atraen un gran interés científico debido al amplio espectro de sus propiedades funcionales, incluida la complejación, el comportamiento redox, la capacidad de asociación y la actividad antioxidante . Debido a la baja masa molecular y el proceso redox de dos electrones, se consideran un compuesto prometedor de almacenamiento de energía en diferentes tipos de fuentes de energía electroquímicas, como baterías de iones metálicos o baterías de flujo redox .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-tert-butyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-11/h4-8,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJXPMHKYYMECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
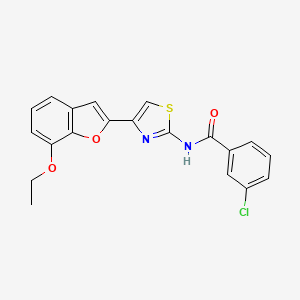
![2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2581682.png)
![[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] Thiophene-2-carboxylate](/img/structure/B2581683.png)
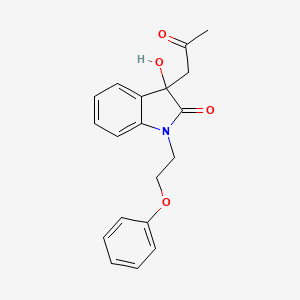
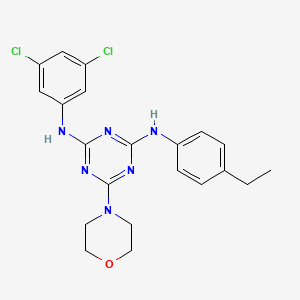
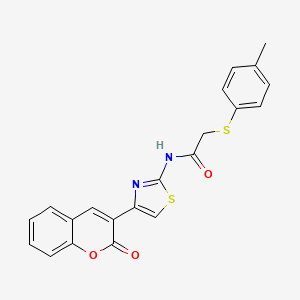
![3-((4-fluorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2581689.png)
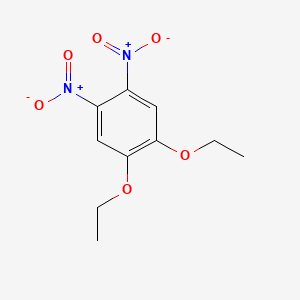
![(5Z)-3-[(4-methylphenyl)methyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581692.png)
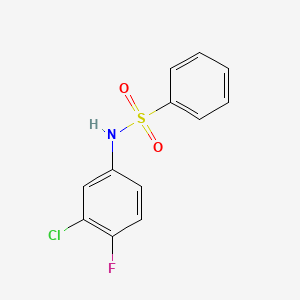
![2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B2581694.png)
![3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B2581696.png)
![Methyl 3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2581697.png)
